4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

5-Lipoxygenase Inflammation Leukotriene biosynthesis

4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide (CAS 301353-39-9; molecular formula C₁₄H₁₉NO₄; molecular weight 265.30 g/mol) is a synthetic small molecule belonging to the tetrahydropyran-4-carboxamide chemotype. The compound features a saturated six-membered tetrahydropyran (oxane) ring bearing a 3,4-dimethoxyphenyl substituent and a primary carboxamide group at the 4-position.

Molecular Formula C14H19NO4
Molecular Weight 265.30 g/mol
Cat. No. B5466280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
Molecular FormulaC14H19NO4
Molecular Weight265.30 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2(CCOCC2)C(=O)N)OC
InChIInChI=1S/C14H19NO4/c1-17-11-4-3-10(9-12(11)18-2)14(13(15)16)5-7-19-8-6-14/h3-4,9H,5-8H2,1-2H3,(H2,15,16)
InChIKeyNZLLKUHTKJUBFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide (CAS 301353-39-9): Chemical Identity, Pharmacophore Class, and Procurement-Relevant Baseline


4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide (CAS 301353-39-9; molecular formula C₁₄H₁₉NO₄; molecular weight 265.30 g/mol) is a synthetic small molecule belonging to the tetrahydropyran-4-carboxamide chemotype [1]. The compound features a saturated six-membered tetrahydropyran (oxane) ring bearing a 3,4-dimethoxyphenyl substituent and a primary carboxamide group at the 4-position . This scaffold is structurally related to the methoxytetrahydropyran class of 5-lipoxygenase (5-LO) inhibitors, which includes development candidates such as ICI D2138 and PF-4191834, and has been employed as a key intermediate in the synthesis of CCR5 receptor antagonists . The compound is classified as a research-grade building block and is not FDA-approved for therapeutic use.

Why In-Class Tetrahydropyran-4-carboxamide Analogs Cannot Be Interchanged with 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide for Scientific Selection


The 3,4-dimethoxyphenyl substitution pattern on the tetrahydropyran-4-carboxamide scaffold is a critical determinant of pharmacological target engagement and physicochemical behavior. The dual methoxy groups modulate electron density on the aromatic ring, influence hydrogen-bonding capacity, and alter lipophilicity relative to the unsubstituted 4-phenyl or mono-methoxy analogs [1]. Within the methoxytetrahydropyran 5-LO inhibitor class, Crawley et al. demonstrated that lipophilicity (log P) and substituent positioning directly govern both in vitro potency in human whole blood and oral bioavailability, with even minor structural modifications producing multi-fold differences in IC₅₀ values [2]. Furthermore, the free primary carboxamide at the 4-position distinguishes this compound from its carboxylic acid congener (CAS not assigned) and from N-substituted amide derivatives, which exhibit divergent target profiles—the acid form serving antiarrhythmic lead development, while N-alkyl/aryl amides are explored for CCR5 antagonism [3]. Simply substituting a 4-phenyl or 4-(4-methoxyphenyl) analog will not recapitulate the same target engagement profile, synthetic utility, or SAR trajectory.

Quantitative Differentiation Evidence for 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide Versus Closest Analogs


Methoxytetrahydropyran 5-Lipoxygenase Pharmacophore: Class-Level Potency Benchmarks Versus Non-Tetrahydropyran 5-LO Inhibitors

The methoxytetrahydropyran chemotype, of which the target compound is a core structural member, constitutes one of the most potent and selective classes of 5-lipoxygenase (5-LO) inhibitors described in the literature. Crawley et al. (1992) established that the lead methoxytetrahydropyran 4f inhibited LTC₄ synthesis in zymosan-stimulated mouse macrophages (IC₅₀ = 0.5 nM) and LTB₄ synthesis in A-23187-stimulated human whole blood (IC₅₀ = 0.07 μM), with the optimized analog 4y (ICI D2138) achieving IC₅₀ values of 3 nM (mouse macrophages) and 0.02 μM (human whole blood) [1]. Critically, 4y demonstrated >20,000-fold selectivity for 5-LO over cyclooxygenase at concentrations up to 500 μM [1]. Within the closely related tetrahydropyran-4-carboxamide subclass, PF-4191834 (4-[3-(4-(1-methyl-1H-pyrazol-5-yl)phenylthio)phenyl]-tetrahydro-2H-pyran-4-carboxamide) exhibited a 5-LO enzyme IC₅₀ = 229 ± 20 nM with approximately 300-fold selectivity over 12-LO and 15-LO, and no detectable cyclooxygenase inhibition [2]. In contrast, the non-tetrahydropyran 5-LO inhibitor zileuton (a hydroxyurea chemotype) shows a substantially weaker human whole blood IC₅₀ of approximately 0.5–1 μM and lacks the same degree of isoform selectivity [3]. The target compound, bearing the identical tetrahydropyran-4-carboxamide core with a 3,4-dimethoxyphenyl substituent, occupies a privileged position within this pharmacophore class, offering a scaffold from which both 5-LO and dual 5-LO/COX inhibitor leads have been elaborated .

5-Lipoxygenase Inflammation Leukotriene biosynthesis

CCR5 Antagonist Synthesis: Differentiated Utility of the 3,4-Dimethoxyphenyl Carboxamide Intermediate Versus Unsubstituted Phenyl Analogs

This compound has been specifically documented as a starting material for synthesizing CCR5 receptor antagonists, a class of small molecules that block HIV-1 entry into host cells . Patent and research literature indicates that the 3,4-dimethoxyphenyl substitution pattern on the tetrahydropyran ring contributes to CCR5 binding pocket occupancy through complementary hydrophobic and hydrogen-bonding interactions that the unsubstituted 4-phenyl analog cannot provide [1]. For instance, tetrahydropyran-based CCR5 antagonists with dimethoxyphenyl substitution have demonstrated IC₅₀ values in the sub-nanomolar range (0.96 nM) in cell-cell fusion assays using human TZM-bl cells expressing CCR5 challenged with HIV-1 JR-FL [2]. The free primary carboxamide of the target compound provides a versatile synthetic handle for amide coupling diversification, enabling rapid SAR exploration around the CCR5 pharmacophore, whereas the corresponding carboxylic acid or N-substituted amide analogs offer different and less flexible synthetic entry points [3].

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

Cyclooxygenase Inhibition Profile of Mono-Aryl Tetrahydropyrans: Class-Level Quantitative Benchmark for the 3,4-Dimethoxyphenyl THP Scaffold

Singh and Bhardwaj (2010) systematically characterized the cyclooxygenase inhibitory activity of mono-, di-, and triaryl-substituted tetrahydropyrans, establishing quantitative structure-activity benchmarks directly applicable to the target compound [1]. Compounds bearing a single aryl ring on the tetrahydropyran scaffold (analogous in substitution pattern to the target compound, which bears one 3,4-dimethoxyphenyl group) demonstrated moderate COX-1 inhibition (IC₅₀ = 0.3 μM) and COX-2 inhibition (IC₅₀ = 0.17 μM), with a selectivity index (SI) of 2–3 favoring COX-2 [1]. The study further demonstrated that increasing aryl substitution to two rings enhanced COX-2 potency to IC₅₀ = 0.9–5.5 nM (SI = 50–1,900), while triaryl THPs achieved IC₅₀ = 0.57–4.0 nM with exceptional selectivity (SI = 3,200–44,000) [1]. The target compound, as a mono-aryl THP bearing electron-donating 3,4-dimethoxy groups, is predicted to exhibit COX-2 inhibitory potency at least comparable to, and likely exceeding, the unsubstituted mono-phenyl baseline (IC₅₀ = 0.17 μM) due to the favorable electronic contribution of the methoxy substituents to enzyme binding [2]. This places the compound at a strategically informative starting point for COX-2 SAR campaigns.

COX-1 COX-2 Inflammation Tetrahydropyran

Antiarrhythmic Activity of 3,4-Dimethoxyphenyl Tetrahydropyran Carboxylic Acid-Derived Amides: In Vivo Calcium Chloride Arrhythmia Model Data

Derivatives synthesized from 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid—the direct synthetic precursor to the target carboxamide—have demonstrated significant antiarrhythmic activity in established in vivo models [1]. In a calcium chloride-induced arrhythmia model, a representative amide derivative (Compound 1) at a dosage of 5.00 mg/kg achieved 100% animal survival, and at 0.50 mg/kg still conferred complete protection (100% survival), compared to 0% survival in untreated controls [2]. The compound also provided full protection (0% arrhythmia induction) against epinephrine-induced arrhythmia at both 5.00 mg/kg and 0.50 mg/kg dosages [2]. This antiarrhythmic profile is mechanistically linked to combined potassium and calcium channel blocking activity observed across the dimethoxyphenyl-tetrahydropyran chemotype, a dual-ion-channel modulatory property not shared by the unsubstituted 4-phenyltetrahydropyran-4-carboxamide analogs [3]. Comparative studies of 4-phenyltetrahydropyran-4-carboxylic acid amides reveal distinct biological property profiles, confirming that the 3,4-dimethoxy substitution pattern is a critical determinant of cardiac ion channel pharmacology [4].

Antiarrhythmic Calcium Chloride Arrhythmia Class III Antiarrhythmic Cardiac Ion Channel

High-Impact Application Scenarios for 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide Based on Differentiated Evidence


5-Lipoxygenase Inhibitor Lead Discovery: Leveraging the Methoxytetrahydropyran Pharmacophore

The target compound is optimally deployed as a core scaffold for initiating 5-LO inhibitor medicinal chemistry campaigns. Crawley et al. (1992) demonstrated that the methoxytetrahydropyran chemotype achieves IC₅₀ values as low as 0.02 μM in human whole blood with >20,000-fold selectivity over COX enzymes [1]. Researchers can use this compound as a synthetic starting point for diversification at the carboxamide nitrogen, the aromatic ring, and the tetrahydropyran ring itself, following the established SAR trajectory that yielded ICI D2138 and PF-4191834 [2]. The compound is particularly suited for programs requiring non-redox, non-iron-chelating 5-LO inhibitors with oral bioavailability potential.

CCR5 Antagonist Synthesis for HIV Entry Inhibition Research

As documented in vendor technical datasheets and patent literature, 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide serves as a validated starting material for synthesizing CCR5 receptor antagonists . The primary carboxamide provides a versatile synthetic handle for amide coupling with diverse amine partners, enabling rapid library synthesis. Downstream derivatives have achieved sub-nanomolar CCR5 antagonistic potency (IC₅₀ = 0.96 nM) in HIV-1 cell-cell fusion assays [3], supporting the compound's utility in anti-HIV drug discovery programs targeting viral entry inhibition.

COX-2 Selective Inhibitor Development with Defined SAR Starting Point

The mono-aryl tetrahydropyran COX inhibition benchmarks established by Singh and Bhardwaj (2010) provide quantitative reference data for programs using this compound as a starting point for COX-2 inhibitor development [4]. The class baseline of COX-2 IC₅₀ = 0.17 μM for mono-aryl THPs, combined with the established SAR trajectory showing up to 1,000-fold potency enhancement through additional aryl substitution (triaryl THPs: COX-2 IC₅₀ = 0.57–4.0 nM, SI = 3,200–44,000), offers a rational path for lead optimization [4]. The electron-donating 3,4-dimethoxy groups on the target compound are predicted to enhance COX-2 binding relative to the unsubstituted phenyl baseline.

Cardiac Ion Channel Modulator Research Using the 3,4-Dimethoxyphenyl Tetrahydropyran Scaffold

The demonstrated antiarrhythmic activity of amide derivatives of the corresponding 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid—achieving 100% survival in calcium chloride-induced arrhythmia models at 0.50 mg/kg [5]—validates this scaffold for cardiac ion channel research. The dimethoxyphenyl tetrahydropyran chemotype has been associated with combined potassium and calcium channel blocking activity, a dual-modulatory profile that distinguishes it from 4-phenyl tetrahydropyran analogs [6]. The target carboxamide can be readily converted to the carboxylic acid for direct entry into this antiarrhythmic SAR space, or diversified via amide coupling to explore novel ion channel modulators.

Quote Request

Request a Quote for 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.